EPI-001 - 227947-06-0

EPI-001

Catalog Number: EVT-267455
CAS Number: 227947-06-0
Molecular Formula: C21H27ClO5
Molecular Weight: 394.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

EPI-001 is a chlorinated derivative of bisphenol A diglycidyl ether (BADGE), a compound commonly used in epoxy resins for coatings, adhesives, and other applications. EPI-001 has emerged as a potential therapeutic agent in the fight against castration-resistant prostate cancer (CRPC) due to its ability to inhibit the androgen receptor (AR). It acts through a unique mechanism, targeting the intrinsically disordered N-terminal domain (NTD) of the AR, unlike traditional therapies that focus on the ligand-binding domain (LBD). This characteristic grants EPI-001 the potential to combat resistance mechanisms often developed against conventional treatments.

Synthesis Analysis

Although several articles mention the synthesis of EPI-001 and its analogues, specific details about the synthesis methods and parameters are limited. One study mentions the development of efficient synthetic routes for Enzalutamide-EPI-001 hybrid drugs, suggesting the possibility of creating these hybrids through covalent linking using triazole-based linkers. Another study focuses on synthesizing alkyne-functionalized EPI-001 analogues to study their protein-binding partners in prostate cancer cell lines. Further research is needed to elucidate the precise details of EPI-001 synthesis and optimize its production.

Mechanism of Action

EPI-001 primarily acts by inhibiting the AR, a key driver of prostate cancer progression. Unlike conventional antiandrogens that target the LBD, EPI-001 binds to the NTD, specifically the transactivation unit 5 (Tau5) region. , This interaction disrupts protein-protein interactions essential for AR transcriptional activity, effectively inhibiting the expression of AR-regulated genes involved in prostate cancer cell growth and survival. Moreover, EPI-001 demonstrates the ability to inhibit both full-length AR and its constitutively active splice variants, which contribute to treatment resistance. This unique mechanism of action positions EPI-001 as a promising candidate for overcoming resistance mechanisms frequently encountered with traditional antiandrogens.

Applications
  • Castration-Resistant Prostate Cancer (CRPC) Treatment: EPI-001 shows significant potential for treating CRPC, a lethal form of prostate cancer resistant to traditional hormone therapies. It effectively inhibits the growth of CRPC cells in vitro and in vivo, including those expressing AR splice variants that contribute to treatment resistance. ,
  • Targeting AR Splice Variants: Unlike conventional antiandrogens, EPI-001 effectively targets and inhibits AR splice variants like ARv7, which lack the LBD and contribute to CRPC development. This characteristic makes it a valuable tool for studying these variants and developing therapies that overcome their resistance mechanisms.
  • Potential for Combination Therapy: Studies suggest that combining EPI-001 with other agents, such as autophagy inhibitors, could enhance its anti-tumor effects in prostate cancer. This approach could lead to more effective treatment strategies for CRPC.
Future Directions
  • Optimizing EPI-001 Analogues: Developing EPI-001 analogues with improved potency, pharmacokinetic properties, and safety profiles is crucial for advancing its clinical potential. This involves exploring different chemical modifications to enhance its binding affinity for the AR NTD, improve its stability and bioavailability, and minimize off-target effects.
  • Combination Therapies: Exploring the efficacy of combining EPI-001 with other anti-cancer agents, such as chemotherapy, radiation therapy, or targeted therapies, is a promising direction. Such combinations could potentially enhance treatment outcomes by targeting multiple pathways involved in cancer cell growth and survival.

EPI-002

  • Compound Description: EPI-002 is an analog of EPI-001, likely possessing structural modifications while retaining the core bisphenol A diglycidyl ether scaffold. Specific structural details are not provided in the abstracts. Like EPI-001, it targets the Androgen Receptor's N-terminal domain (AR-NTD) and demonstrates activity against AR-variant driven prostate cancers. Studies indicate that intratumoral androgen levels significantly influence its efficacy. []
  • Relevance to EPI-001: EPI-002 is directly compared to EPI-001 in preclinical studies, suggesting it's a close structural analog developed to improve upon EPI-001's properties. Both compounds share the same mechanism of action, targeting the AR-NTD to inhibit AR signaling in prostate cancer, including castration-resistant forms. []

Sintokamide Peptides

  • Compound Description: Sintokamide peptides are a class of natural products, with specific examples not named in the abstracts. They exhibit inhibitory activity against the AR-NTD, similar to EPI-001. [, ]
  • Relevance to EPI-001: Sintokamide peptides are mentioned alongside EPI-001 as agents capable of targeting the AR-NTD, highlighting them as a distinct class of compounds with a shared biological target. This suggests a potential structural or pharmacophoric relationship in their binding to the AR-NTD. [, ]

AR-NTD Decoys

  • Relevance to EPI-001: "Decoy" molecules, along with EPI-001 and sintokamide peptides, are grouped as strategies for targeting the AR-NTD. This suggests a functional relationship, implying that these decoys, like EPI-001, disrupt critical protein-protein interactions within the AR-NTD or with its binding partners. [, ]

Enzalutamide

  • Compound Description: Enzalutamide (MDV-3100) is an FDA-approved, potent androgen receptor antagonist that primarily targets the ligand-binding domain (LBD) of the AR. [, , , , , ]
  • Relevance to EPI-001: While Enzalutamide targets the AR-LBD, differing from EPI-001's mechanism, it's frequently investigated in combination with EPI-001. This combined approach seeks to overcome resistance mechanisms to enzalutamide by concurrently inhibiting both AR-LBD and AR-NTD function, resulting in enhanced anti-tumor activity in prostate cancer. [, , , , , ]
  • Compound Description: BADGE·HCl·H2O is a derivative of Bisphenol A diglycidyl ether (BADGE), which is structurally similar to EPI-001. [, ]
  • Relevance to EPI-001: The structural similarity to EPI-001 suggests potential for similar biological activities. The presence of BADGE derivatives alongside EPI-001 in migration studies from food can coatings highlights the need to understand the potential combined exposure and effects of these related compounds. [, ]

Piperlongumine (PL)

  • Compound Description: Piperlongumine is a natural product known for its anti-cancer properties. It's reported to induce oxidative stress in cancer cells. []
  • Relevance to EPI-001: Piperlongumine, particularly its combination with Enzalutamide, is investigated for its ability to inhibit prostate cancer cell proliferation. Although structurally unrelated to EPI-001, their shared focus on prostate cancer and potential synergistic effects with AR antagonists makes it relevant in this context. []
  • Compound Description: BADGE·H2O is a hydrolysis product of BADGE, structurally related to EPI-001, often found together in food and environmental samples. [, , ]
  • Relevance to EPI-001: Due to their structural similarities and co-occurrence, understanding the potential additive or synergistic effects of EPI-001 and BADGE·H2O is essential, particularly regarding human exposure through food packaging. [, , ]
  • Compound Description: BFDGE is a bisphenol F analog of BADGE and shares structural similarities with EPI-001. It's used in epoxy resins for various applications, including food can coatings. [, ]
  • Relevance to EPI-001: The structural resemblance to EPI-001 and its presence in materials with potential for human exposure necessitates investigating its biological activity and potential effects, especially in comparison to EPI-001. [, ]
  • Compound Description: NOGEs are a group of epoxy resins used in food can coatings. While their exact structures are not provided, they are likely to share the glycidyl ether moiety with EPI-001. [, ]
  • Relevance to EPI-001: The shared use in food can coatings and potential structural similarities with EPI-001 necessitate a comparative analysis of their migration patterns and potential health effects. [, ]

Properties

CAS Number

227947-06-0

Product Name

EPI-001

IUPAC Name

3-[4-[2-[4-(3-chloro-2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propane-1,2-diol

Molecular Formula

C21H27ClO5

Molecular Weight

394.9 g/mol

InChI

InChI=1S/C21H27ClO5/c1-21(2,15-3-7-19(8-4-15)26-13-17(24)11-22)16-5-9-20(10-6-16)27-14-18(25)12-23/h3-10,17-18,23-25H,11-14H2,1-2H3

InChI Key

HDTYUHNZRYZEEB-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=C(C=C1)OCC(CO)O)C2=CC=C(C=C2)OCC(CCl)O

Solubility

Soluble in DMSO

Synonyms

EPI 001
EPI-001
EPI001

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC(CO)O)C2=CC=C(C=C2)OCC(CCl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.